Lipophilicity Advantage: Boc vs. Cbz Protecting Group Reduces LogP by 0.67 Units While Maintaining Equivalent Polar Surface Area
The target compound carrying a tert-butoxycarbonyl (Boc) protecting group exhibits a calculated LogP of 3.69, compared to 4.36 for its direct Cbz (benzyloxycarbonyl) analog (ChemBase ID: 195717) [1]. This 0.67 LogP reduction is achieved without any change in polar surface area (both 90.93 Ų) or hydrogen bond donor/acceptor count, and with one fewer rotatable bond (8 vs. 9) [1][2]. Lower LogP within an equivalent PSA framework generally predicts improved aqueous solubility and reduced nonspecific protein binding while maintaining membrane permeability—both critical parameters in early-stage screening hit triage.
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated via JChem) |
|---|---|
| Target Compound Data | LogP = 3.69 (Boc protecting group; ChemBase 195571; C21H27NO6; MW 389.44) |
| Comparator Or Baseline | LogP = 4.36 (Cbz protecting group; ChemBase 195717; C24H25NO6; MW 423.46) |
| Quantified Difference | ΔLogP = -0.67 (Boc vs. Cbz); ΔMW = -34.02 g/mol; ΔRotatable Bonds = -1 |
| Conditions | Calculated LogP via JChem software; ChemBase database entries |
Why This Matters
In screening library procurement, the Boc-protected variant offers substantially lower lipophilicity than the Cbz analog at equivalent PSA, favoring aqueous solubility and reducing the risk of promiscuous binding—a key differentiator for hit prioritization without altering the core coumarin scaffold.
- [1] ChemBase. 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate. ChemBase ID: 195571. LogP = 3.69; PSA = 90.93 Ų; Rotatable Bonds = 8. http://www.chembase.cn/molecule-195571.html View Source
- [2] ChemBase. 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate. ChemBase ID: 195717. LogP = 4.36; PSA = 90.93 Ų; Rotatable Bonds = 9. http://www.chembase.cn/molecule-195717.html View Source
